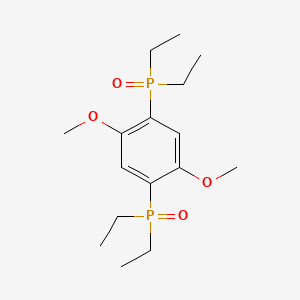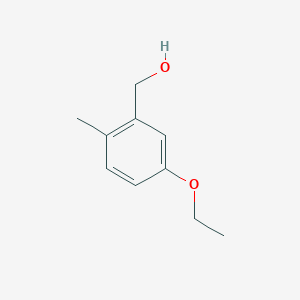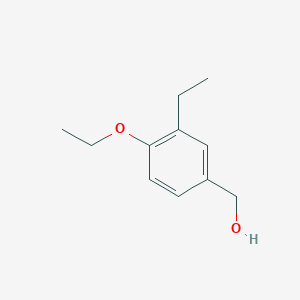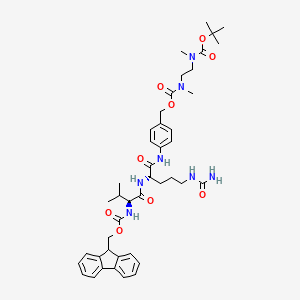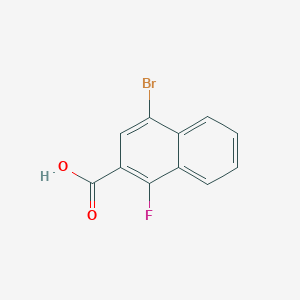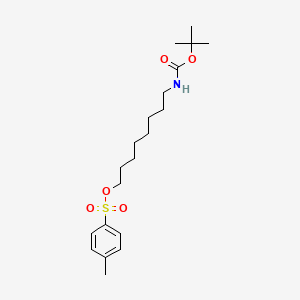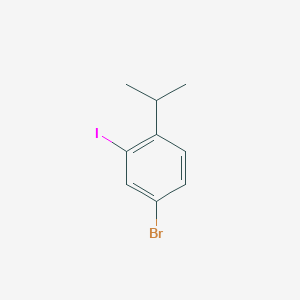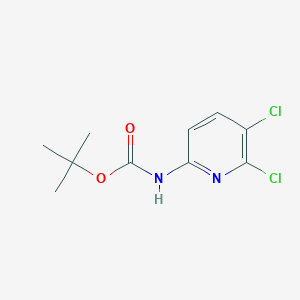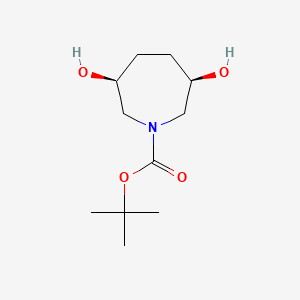![molecular formula C9H16ClNO3 B6315311 Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride CAS No. 1536394-89-4](/img/structure/B6315311.png)
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1536394-89-4 . It has a molecular weight of 221.68 . The IUPAC name for this compound is “methyl 3-oxa-7-azabicyclo [3.3.1]nonane-9-carboxylate hydrochloride” and its InChI code is 1S/C9H15NO3.ClH/c1-12-9 (11)8-6-2-10-3-7 (8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H15NO3.ClH/c1-12-9 (11)8-6-2-10-3-7 (8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H . This indicates that the compound contains a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the rings.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented .Wirkmechanismus
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and thromboxane A2 synthase (TXA2S). Inhibition of COX-2 and PDE-4 results in the inhibition of the production of pro-inflammatory mediators, while inhibition of TXA2S results in the inhibition of platelet aggregation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In particular, this compound has been found to reduce inflammation, inhibit platelet aggregation, and reduce pain and fever. Additionally, this compound has been found to have anti-tumor and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has a number of advantages for use in lab experiments. In particular, this compound is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in scientific research. However, this compound also has some limitations for use in lab experiments. For example, this compound is not very soluble in water, which can limit its use in aqueous solutions. Additionally, this compound can be toxic in high concentrations.
Zukünftige Richtungen
Given the potential applications of Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride in scientific research, there are a number of potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential of this compound as a drug delivery system. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of various enzymes. Finally, further research could be conducted to explore the potential of this compound as an adjuvant for vaccines.
Synthesemethoden
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride can be synthesized through a synthetic route that involves a series of reactions including acylation, cyclization, and deprotection. In the acylation step, ethyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate is reacted with hydrochloric acid to form this compound. This reaction is followed by cyclization, which involves the addition of a base to the acylated product. Finally, the deprotection step involves the removal of the protecting group from the cyclized product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has been used in a wide range of scientific research applications, including drug discovery and development, enzyme inhibition and regulation, and protein-protein interaction studies. In drug discovery and development, this compound has been used to study the structure-activity relationships of various compounds. In enzyme inhibition and regulation, this compound has been used to study the mechanism of action of various enzymes. Finally, in protein-protein interaction studies, this compound has been used to study the binding affinity of various proteins.
Eigenschaften
IUPAC Name |
methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSUTJVQPKLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CNCC1COC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

